molecular formula C17H18N2O5S2 B254095 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide

5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide

Numéro de catalogue B254095
Poids moléculaire: 394.5 g/mol
Clé InChI: JNHTVGAXSRCENE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide, also known as SMT 19969, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamides and has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.

Mécanisme D'action

5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 exerts its antibacterial activity by inhibiting the enzyme D-alanine:D-alanine ligase, which is involved in the synthesis of the bacterial cell wall. This results in the disruption of the cell wall synthesis pathway, leading to bacterial cell death. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been found to be highly specific for this target enzyme and does not affect other cellular processes.
Biochemical and Physiological Effects:
5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been found to exhibit excellent pharmacokinetic properties, including good oral bioavailability, high tissue penetration, and low toxicity. It has been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has also been found to have a broad therapeutic window, meaning that it can be administered at higher doses without causing toxicity.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 is its potent antibacterial activity against a wide range of bacteria, including multidrug-resistant strains. This makes it a promising candidate for the development of new antibacterial agents. However, one of the limitations of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 is that it has not yet been tested in clinical trials, and its safety and efficacy in humans have not been established.

Orientations Futures

There are several potential future directions for the research and development of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969. One possible direction is the optimization of the synthesis process to improve the yield and purity of the final product. Another direction is the further characterization of the pharmacokinetic and pharmacodynamic properties of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 in preclinical studies. Additionally, 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 could be tested in clinical trials to evaluate its safety and efficacy in humans. Finally, the potential use of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 in combination with other antibacterial agents could be investigated to enhance its antibacterial activity and reduce the risk of resistance development.

Méthodes De Synthèse

The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 involves a multi-step process that begins with the reaction of 2-methylbenzenesulfonyl chloride with 2-methylphenylamine to form the corresponding sulfonamide. This intermediate is then reacted with 1,1-dioxide-3-oxo-2-isothiazolidinyl to produce the final product, 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969. The synthesis of 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been optimized to yield high purity and high yields of the final product.

Applications De Recherche Scientifique

5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been extensively studied for its potential therapeutic applications in the treatment of bacterial infections. It has been found to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria, including strains that are resistant to conventional antibiotics. 5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide 19969 has been shown to inhibit the growth of bacteria by targeting the bacterial cell wall synthesis pathway.

Propriétés

Nom du produit

5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methyl-N-(2-methylphenyl)benzenesulfonamide

Formule moléculaire

C17H18N2O5S2

Poids moléculaire

394.5 g/mol

Nom IUPAC

2-methyl-N-(2-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C17H18N2O5S2/c1-12-5-3-4-6-15(12)18-26(23,24)16-11-14(8-7-13(16)2)19-17(20)9-10-25(19,21)22/h3-8,11,18H,9-10H2,1-2H3

Clé InChI

JNHTVGAXSRCENE-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C

SMILES canonique

CC1=C(C=C(C=C1)N2C(=O)CCS2(=O)=O)S(=O)(=O)NC3=CC=CC=C3C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.